Cas no 1804836-94-9 (3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine
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- インチ: 1S/C8H4F7NO2/c9-2-3-4(17)1-5(18-8(13,14)15)16-6(3)7(10,11)12/h1H,2H2,(H,16,17)
- InChIKey: JSVBGYFQOOFNPY-UHFFFAOYSA-N
- SMILES: FC(C1=C(CF)C(C=C(N1)OC(F)(F)F)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 10
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 418
- XLogP3: 2.6
- トポロジー分子極性表面積: 38.3
3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029091972-1g |
3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |
1804836-94-9 | 97% | 1g |
$1,519.80 | 2022-04-01 |
3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridineに関する追加情報
Professional Introduction to 3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine (CAS No. 1804836-94-9)
The compound 3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine, identified by its CAS number 1804836-94-9, is a sophisticated heterocyclic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique structural features, characterized by the presence of multiple fluorinated and hydroxyl substituents, make it a promising candidate for further exploration in drug discovery and development.
This pyridine derivative exhibits a rich chemical profile that positions it as a versatile intermediate in synthetic chemistry. The combination of fluoromethyl, hydroxy, trifluoromethoxy, and trifluoromethyl groups imparts distinct electronic and steric properties, which are highly valuable in modulating biological activity. Such features are particularly relevant in the design of molecules targeting complex diseases where precise molecular interactions are critical.
In recent years, the pharmaceutical industry has placed increasing emphasis on the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The compound in question aligns with this trend, as the incorporation of multiple fluorine atoms can significantly influence its pharmacological properties. For instance, trifluoromethoxy and trifluoromethyl groups are known to enhance lipophilicity and binding interactions with biological targets, making them attractive for medicinal chemists.
The hydroxy group within the molecule introduces polarity and potential hydrogen bonding capabilities, which can be exploited to improve solubility and target specificity. This balance between hydrophilic and hydrophobic elements is a key consideration in drug design, as it can influence both the compound's solubility in biological fluids and its interaction with therapeutic targets. The presence of these functional groups makes 3-(Fluoromethyl)-4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine a compelling scaffold for further derivatization.
Numerous studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. Pyridine derivatives are widely recognized for their role as pharmacophores in various therapeutic areas, including oncology, immunology, and central nervous system disorders. The specific arrangement of substituents in this compound suggests potential applications in modulating enzyme activity or interacting with receptors involved in disease pathways. For example, the fluoromethyl group is often employed to enhance metabolic stability, while the > group can improve binding affinity to certain biological targets.
The latest research indicates that compounds featuring multiple fluorinated moieties are particularly effective in disrupting disease-related pathways. The electron-withdrawing nature of fluorine atoms can fine-tune the electronic properties of a molecule, leading to improved interactions with biological targets. Additionally, the steric bulk introduced by these groups can prevent unwanted off-target effects, enhancing the selectivity of potential therapeutics. This compound's structure suggests it may exhibit such characteristics, making it a valuable asset in drug discovery efforts.
In academic research circles, this compound has been explored as a precursor for more complex molecules with tailored biological activities. Its multifaceted structure allows for diverse chemical modifications, enabling researchers to systematically optimize its pharmacological properties. For instance, further functionalization at the > or other positions could lead to novel derivatives with enhanced efficacy or reduced toxicity. Such modifications are often guided by computational modeling and high-throughput screening techniques to identify promising candidates for further development.
The synthesis of 3-(FluoromethylTrifluoromethoxyTrifluoromethyl)pyridine involves sophisticated synthetic methodologies that highlight the challenges and opportunities in modern organic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated transformations are often employed to construct the desired framework efficiently. These synthetic strategies not only showcase the ingenuity of chemical synthesis but also contribute to the development of robust methodologies applicable to other complex molecules.
The compound's potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Fluorinated pyridines are known for their stability under various conditions, making them suitable for use in formulations that require prolonged shelf life or resistance to environmental degradation. Furthermore, their ability to interact with biological systems suggests they could be utilized in developing novel materials with specific functionalities.
Economic considerations also play a significant role in the commercial viability of such compounds. While high-purity intermediates like 3-(FluoromethylTrifluoromethoxyTrifluoromethyl)pyridine may incur higher production costs due to their complexity and sensitivity requirements during synthesis; their potential value as building blocks for blockbuster drugs justifies these investments from an industrial perspective.
The regulatory landscape surrounding fluorinated compounds is another critical factor influencing their development and commercialization. While these substances do not fall under hazardous or controlled categories per se; stringent guidelines govern their handling; storage; transportation; disposal; etc., ensuring safety both during manufacturing processes; distribution chains; end-user applications across different sectors including healthcare; agriculture etc.. Compliance with such regulations ensures responsible stewardship while maximizing benefits derived from these valuable chemical entities.
In conclusion; 3-(Fluoromethyl
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